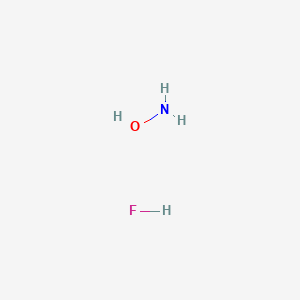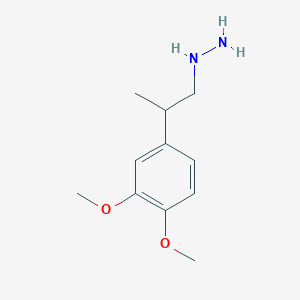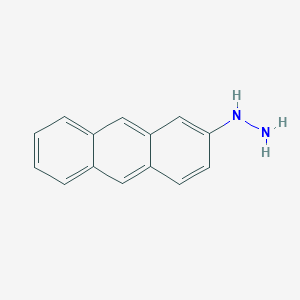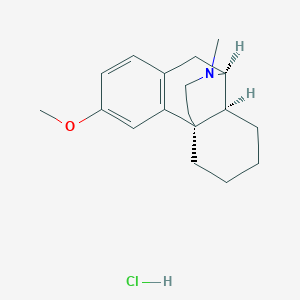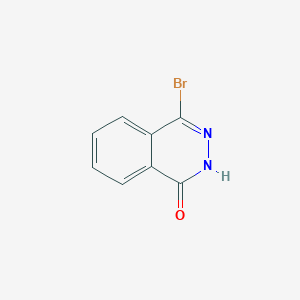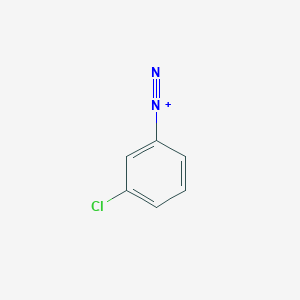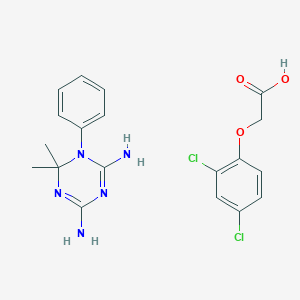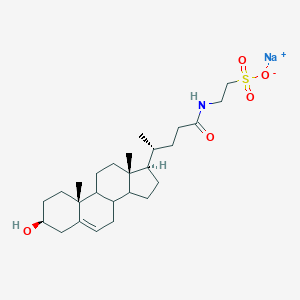
Tauro-3beta-hydroxy-5-cholenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tauro-3beta-hydroxy-5-cholenoate, also known as taurocholate, is a bile acid that is produced in the liver and secreted into the small intestine to aid in the digestion and absorption of fats. It plays an important role in the enterohepatic circulation of bile acids and is involved in the regulation of cholesterol metabolism. In recent years, taurocholate has gained attention in scientific research due to its potential therapeutic applications in various diseases.
Mécanisme D'action
Taurocholate exerts its effects through several mechanisms, including activation of nuclear receptors such as farnesoid X receptor (FXR) and G protein-coupled receptors (GPCRs) such as TGR5. Activation of these receptors leads to downstream signaling pathways that regulate gene expression and cellular functions.
Effets Biochimiques Et Physiologiques
Taurocholate has various biochemical and physiological effects on the body. It acts as a detergent to solubilize fats in the small intestine, facilitating their absorption. It also regulates cholesterol metabolism by inhibiting cholesterol synthesis and promoting its excretion. Taurocholate has been shown to modulate gut microbiota composition and function, which can impact various physiological processes such as immune function and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
Taurocholate has several advantages for lab experiments, including its stability and solubility in water and organic solvents. It is also commercially available, making it easily accessible for research purposes. However, its use in experiments involving cell culture or animal models may be limited by its potential cytotoxicity at high concentrations.
Orientations Futures
There are several future directions for research on Tauro-3beta-hydroxy-5-cholenoate. One area of interest is its potential as a therapeutic agent for liver diseases, such as non-alcoholic fatty liver disease (NAFLD) and cirrhosis. Another area of research is its role in regulating gut microbiota composition and function, which may have implications for various diseases such as inflammatory bowel disease (IBD) and colorectal cancer. Additionally, further studies are needed to elucidate the mechanisms underlying Tauro-3beta-hydroxy-5-cholenoate's effects on metabolism and its potential as a treatment for metabolic disorders.
Méthodes De Synthèse
Taurocholate can be synthesized through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of cholic acid with taurine in the presence of a catalyst, while enzymatic synthesis utilizes enzymes such as Tauro-3beta-hydroxy-5-cholenoate synthase to catalyze the reaction between cholic acid and taurine.
Applications De Recherche Scientifique
Taurocholate has been extensively studied for its potential therapeutic applications in various diseases, including liver diseases, metabolic disorders, and cancer. Studies have shown that Tauro-3beta-hydroxy-5-cholenoate can protect against liver damage by reducing oxidative stress and inflammation. It has also been found to improve glucose and lipid metabolism in metabolic disorders such as diabetes and obesity. In addition, Tauro-3beta-hydroxy-5-cholenoate has been shown to have anticancer properties by inducing apoptosis and inhibiting tumor growth.
Propriétés
Numéro CAS |
17238-48-1 |
|---|---|
Nom du produit |
Tauro-3beta-hydroxy-5-cholenoate |
Formule moléculaire |
C26H42NNaO5S |
Poids moléculaire |
503.7 g/mol |
Nom IUPAC |
sodium;2-[[(4R)-4-[(3S,10R,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C26H43NO5S.Na/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3;/h5,17,19-23,28H,4,6-16H2,1-3H3,(H,27,29)(H,30,31,32);/q;+1/p-1/t17-,19+,20?,21-,22?,23?,25+,26-;/m1./s1 |
Clé InChI |
SVXBFWHRSNVSLG-ROVRTUHXSA-M |
SMILES isomérique |
C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)O)C)C.[Na+] |
SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C.[Na+] |
SMILES canonique |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C.[Na+] |
Synonymes |
tauro-3 beta-hydroxy-5-cholenoate tauro-3 beta-hydroxy-5-cholenoate sulfate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



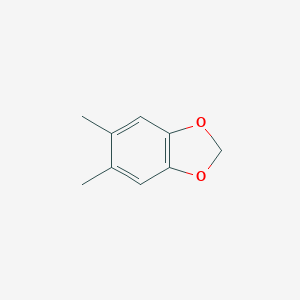
![2-Hydroxy-1-[(3S,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B95319.png)
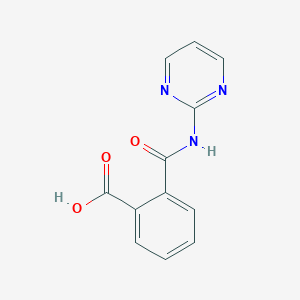
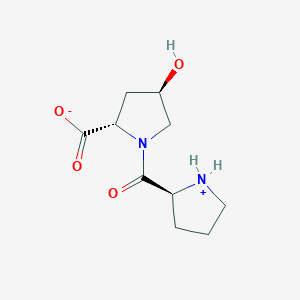
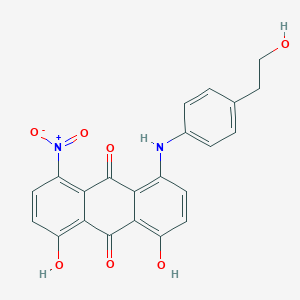
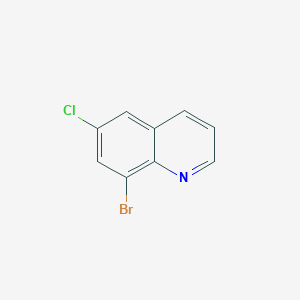
![6H,12H-Indazolo[2,1-a]indazole-6,12-dione](/img/structure/B95331.png)
